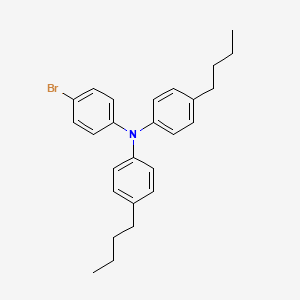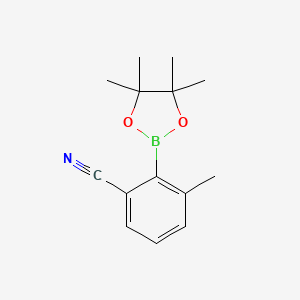
3-Methyl-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitril
Übersicht
Beschreibung
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Ihre Borat- und Sulfonamidgruppen ermöglichen verschiedene Transformationen durch nukleophile und Amidierungsreaktionen . Sie ist besonders nützlich bei der Synthese komplexer Moleküle aufgrund ihrer hohen Stabilität und Reaktivität.
Kristallographie und Konformationsanalyse
Die Struktur dieser Verbindung wurde durch 1H- und 13C-NMR, IR, MS und Einkristall-Röntgenbeugung charakterisiert. Diese Techniken liefern detaillierte Einblicke in die molekulare Konformation, die für das Verständnis ihrer Wechselwirkung mit anderen Molekülen unerlässlich ist .
Dichtefunktionaltheorie (DFT)-Studien
DFT wird verwendet, um das molekulare elektrostatische Potential und die Grenzorbitale des Moleküls zu untersuchen. Dies hilft, bestimmte physikalische und chemische Eigenschaften wie Reaktivität und Stabilität zu klären, die für seine Anwendungen in verschiedenen Bereichen entscheidend sind .
Arzneimittelsynthese und Pharmazie
In der Arzneimittelsynthese werden Boronsäureverbindungen wie diese verwendet, um Diole zu schützen und werden in der asymmetrischen Synthese von Aminosäuren sowie in Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt. Diese Prozesse sind von grundlegender Bedeutung für die Herstellung einer breiten Palette von Pharmazeutika .
Enzymhemmung und Ligandenmedikamente
Boronsäureverbindungen werden oft als Enzymhemmer oder spezifische Ligandenmedikamente verwendet. Sie finden Anwendung bei der Behandlung von Tumoren, mikrobiellen Infektionen und werden auch in Krebsmedikamenten eingesetzt. Ihre Fähigkeit, als Enzymhemmer zu wirken, macht sie in therapeutischen Behandlungen wertvoll .
Fluoreszierende Sonden und diagnostische Werkzeuge
Die Boronsäureesterbindungen der Verbindung machen sie für den Einsatz als fluoreszierende Sonden geeignet. Sie kann Substanzen wie Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen und Katecholamine identifizieren. Diese Anwendung ist besonders wichtig in diagnostischen Assays und der biologischen Forschung .
Wirkmechanismus
In the Suzuki-Miyaura reaction, an organoboron compound reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond . This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .
The pharmacokinetics of organoboron compounds can vary widely depending on their structure and the specific functional groups they contain. Some organoboron compounds are known to have good bioavailability and stability, while others may be rapidly metabolized or degraded in the body .
The action environment, including factors such as pH, temperature, and the presence of other chemicals, can also influence the reactivity and stability of organoboron compounds .
Eigenschaften
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-7-6-8-11(9-16)12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFGWPNYVDEVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434073-43-4 | |
| Record name | 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)

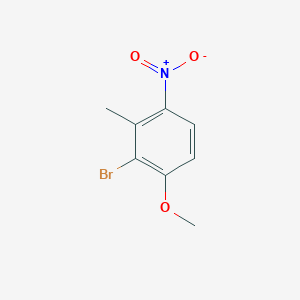
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)

![4-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid](/img/structure/B1442332.png)
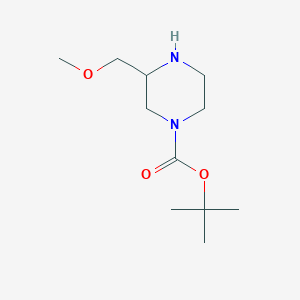

![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)
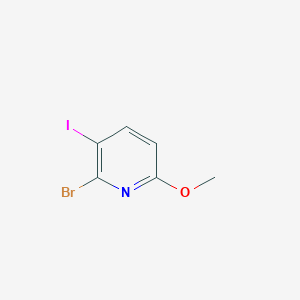
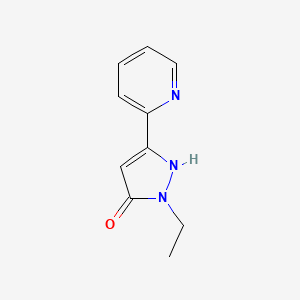
![(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B1442345.png)
